molecular formula C25H25FN4O3 B3957503 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No. B3957503
M. Wt: 448.5 g/mol
InChI Key: GGKIEUNWEIBVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as FENPIRAMIDE, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is not fully understood. However, it is believed to act as a sigma-1 receptor agonist and a monoamine reuptake inhibitor. By binding to the sigma-1 receptor, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may modulate intracellular calcium levels and affect various signaling pathways. Additionally, by inhibiting the reuptake of monoamines, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may increase their availability in the synaptic cleft and enhance their signaling.
Biochemical and Physiological Effects:
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects. In animal studies, it has been found to have analgesic, antidepressant, and anxiolytic properties. 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has also been shown to improve cognitive function and memory in rodents. However, the exact effects of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the sigma-1 receptor, which is a promising target for the development of new drugs. However, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several limitations as well. Its exact mechanism of action is not fully understood, and its effects on humans are not yet well-established. Additionally, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may have potential side effects that need to be further studied.

Future Directions

There are several future directions for the study of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline. One potential direction is the development of new drugs that target the sigma-1 receptor. 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline may serve as a lead compound for the development of more potent and selective sigma-1 receptor agonists. Additionally, the effects of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline on human subjects need to be further studied to determine its potential as a therapeutic agent. Further research is also needed to determine the potential side effects of 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline and its safety profile. Overall, 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has the potential to be a valuable tool for scientific research and the development of new drugs.

Scientific Research Applications

5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been widely studied for its potential pharmacological properties. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has also been found to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in mood regulation.

properties

IUPAC Name

(4-fluorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-18(19-5-3-2-4-6-19)27-23-17-22(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)20-7-9-21(26)10-8-20/h2-12,17-18,27H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKIEUNWEIBVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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